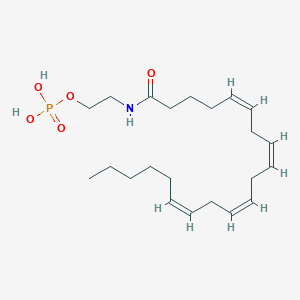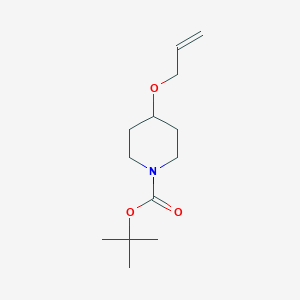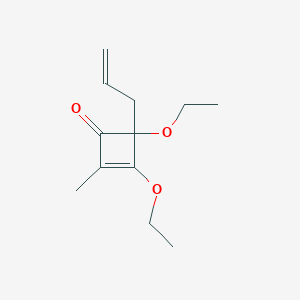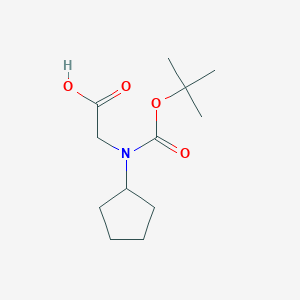
N-Boc-N-cyclopentyl-amino-acetic acid
描述
Synthesis Analysis
The synthesis of N-Boc-protected amino acid derivatives, including those similar to N-Boc-N-cyclopentyl-amino-acetic acid, involves critical steps for N-Boc deprotection. One such method for deprotection involves the use of 4M HCl in 1,4-dioxane, which has been found suitable for a variety of N-Boc protected amino acid cyanomethyl esters, demonstrating the versatility and reliability of N-Boc as a protecting group in synthesis (Karmakar et al., 2018).
Molecular Structure Analysis
The molecular structure of N-Boc-N-cyclopentyl-amino-acetic acid is characterized by the presence of the Boc group, which is known for its stability and ease of removal under certain conditions. This stability is crucial for subsequent functionalization reactions, as demonstrated in various studies where N-Boc protected amino acid derivatives were used as intermediates (Bernatowicz et al., 2009).
Chemical Reactions and Properties
The chemical properties of N-Boc-N-cyclopentyl-amino-acetic acid derivatives facilitate a range of reactions, including direct Mannich reactions catalyzed by Brønsted acids, demonstrating the functional group's compatibility with mild reaction conditions and its utility in constructing complex molecules (Uraguchi & Terada, 2004).
Physical Properties Analysis
The physical properties of N-Boc-protected amino acids, such as solubility and stability, are significantly influenced by the protective group. The Boc group enhances the solubility of amino acid derivatives in organic solvents, which is beneficial for various synthetic applications. The stability of N-Boc protected compounds under different conditions has been extensively studied, demonstrating their suitability for long-term storage and use in synthesis without significant degradation (Wojciechowski & Hudson, 2008).
Chemical Properties Analysis
N-Boc-N-cyclopentyl-amino-acetic acid's chemical properties enable its use in a wide array of synthetic routes, including peptide synthesis, where it serves as a building block for more complex molecules. The ability to selectively deprotect the Boc group without affecting other sensitive functional groups makes it a valuable tool in multi-step syntheses, allowing for the sequential construction of molecules with high precision and yield (Ji et al., 2012).
科学研究应用
1. One-Pot Amidation of N-Boc-Protected Amines
- Application Summary: This research describes a one-pot synthesis of amides from N-Boc-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
- Results or Outcomes: Using this reaction protocol, a variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
2. N-Boc Protection of Amines, Amino Acids, and Peptides
- Application Summary: This research describes a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as a catalyst in ethanol .
- Methods of Application: The method involves the use of di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol for the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .
- Results or Outcomes: The method showed excellent chemoselectivity in the case of aminoalcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .
3. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Application Summary: This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
- Results or Outcomes: Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
4. Efficient, Continuous N-Boc Deprotection of Amines Using Solid Acid Catalysts
- Application Summary: This research explores the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
- Methods of Application: The method involves the use of THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
- Results or Outcomes: Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per h per g cat, sustained over 9 h .
5. Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Application Summary: This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
- Results or Outcomes: Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
6. Dual Protection of Amino Functions Involving Boc
- Application Summary: This research explores the dual protection of amino functions involving Boc. Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .
- Methods of Application: The method involves a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .
- Results or Outcomes: Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
安全和危害
未来方向
The future directions in the research and application of N-Boc-N-cyclopentyl-amino-acetic acid could involve the development of more efficient and cost-effective methods for the synthesis of amides2. Additionally, the exploration of new catalysts and reaction conditions could also be a promising area of future research3.
属性
IUPAC Name |
2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(8-10(14)15)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAPTDDADPIENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442147 | |
| Record name | Boc-D-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-cyclopentyl-amino-acetic acid | |
CAS RN |
172834-23-0 | |
| Record name | Boc-D-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 172834-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



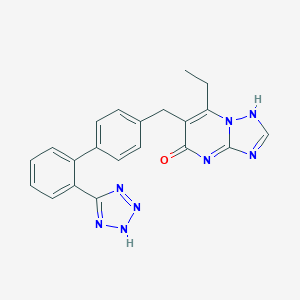
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

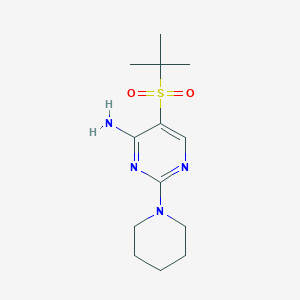

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)
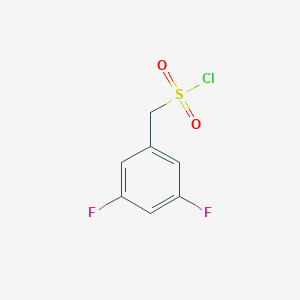

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
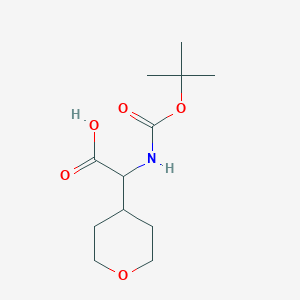
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
